Salicylate

Descripción general

Descripción

Los salicilatos son un grupo de compuestos químicos que son derivados del ácido salicílico. Se encuentran naturalmente en varias plantas, como la corteza del sauce y las hojas de gaulteria, y son conocidos por sus propiedades medicinales. El ácido salicílico, la forma más simple de salicilato, se usa ampliamente en productos farmacéuticos, particularmente en la producción de aspirina (ácido acetilsalicílico). Los salicilatos tienen propiedades antiinflamatorias, analgésicas y antipiréticas, lo que los hace valiosos en el tratamiento del dolor, la fiebre y la inflamación .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido salicílico se puede sintetizar a través de varios métodos. Un método común implica la reacción de Kolbe-Schmitt, donde el fenóxido de sodio reacciona con dióxido de carbono bajo alta presión y temperatura para formar salicilato de sodio, que luego se acidifica para producir ácido salicílico . Otro método implica la hidrólisis del salicilato de metilo (aceite de gaulteria) con hidróxido de sodio, seguido de acidificación .

Métodos de Producción Industrial: En entornos industriales, el ácido salicílico se produce típicamente mediante la reacción de Kolbe-Schmitt debido a su eficiencia y rentabilidad. El proceso implica la reacción de fenóxido de sodio con dióxido de carbono a temperaturas de alrededor de 125 °C y presiones de 100 atmósferas. El salicilato de sodio resultante se trata luego con ácido sulfúrico para producir ácido salicílico .

Análisis De Reacciones Químicas

Tipos de Reacciones: Los salicilatos experimentan diversas reacciones químicas, que incluyen:

Oxidación: El ácido salicílico se puede oxidar para producir catecol y otras quinonas.

Reducción: La reducción del ácido salicílico puede producir alcohol salicílico.

Sustitución: El ácido salicílico puede sufrir reacciones de sustitución electrofílica aromática, como nitración, sulfonación y halogenación.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio o ácido crómico en condiciones ácidas.

Reducción: Hidruro de aluminio y litio o borohidruro de sodio en condiciones anhidras.

Principales Productos:

Oxidación: Catecol, quinonas.

Reducción: Alcohol salicílico.

Sustitución: Ácido nitro-salicílico, ácido sulfo-salicílico, ácidos salicílicos halogenados.

Aplicaciones Científicas De Investigación

Medical Applications

Salicylates are primarily known for their role as anti-inflammatory agents and analgesics. The most recognized salicylate is acetylsalicylic acid (aspirin), which has been used for over a century to treat pain, fever, and inflammation.

Pain Management and Anti-inflammatory Properties

- Mechanism of Action : Salicylates inhibit cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain .

- Clinical Uses : Salicylates are indicated for conditions such as:

- Osteoarthritis

- Rheumatoid arthritis

- Myocardial infarction prophylaxis

- Ischemic stroke prevention

A study highlighted the effectiveness of salicylates in managing chronic pain conditions, showing significant improvements in patient-reported outcomes when used regularly .

Tinnitus Research

This compound has been extensively studied for its role in inducing tinnitus—a perception of noise without an external source. Research indicates that systemic application of this compound alters neuronal activity in the auditory pathway, contributing to tinnitus development .

- Case Study : In a controlled study involving rats, long-term administration of this compound resulted in increased metabolic activity in key auditory regions, demonstrating its potential to model tinnitus in laboratory settings .

Dermatological Applications

Salicylic acid is widely used in dermatology due to its keratolytic properties. It facilitates the shedding of the outer layer of skin and is effective in treating various skin conditions.

Acne Treatment

Salicylic acid is a common ingredient in acne treatments due to its ability to penetrate pores and reduce inflammation. It helps dissolve the debris that clogs pores, thereby preventing acne formation.

Psoriasis Management

Topical formulations containing salicylic acid are used to treat psoriasis by reducing scaling and promoting skin exfoliation .

Pharmaceutical Manufacturing

Salicylates serve as key intermediates in the synthesis of various pharmaceuticals:

- Aspirin Production : Salicylic acid is converted into acetylsalicylic acid through acetylation, forming one of the most widely used medications globally .

- Other Pharmaceuticals : Salicylates are also precursors for drugs like 4-aminosalicylic acid and sandulpiride, which are utilized in treating tuberculosis and psychiatric disorders respectively .

Food Preservation and Antimicrobial Use

Salicylic acid exhibits antimicrobial properties that make it useful as a food preservative. Its application helps inhibit bacterial growth, thereby extending the shelf life of food products .

Safety and Toxicity Considerations

While salicylates have numerous applications, they also pose risks if misused:

- Toxicity Levels : this compound toxicity can occur at levels above 100 mg/dL, leading to serious health complications .

- Adverse Effects : Common side effects include gastrointestinal disturbances and allergic reactions; thus, monitoring dosage is crucial during treatment .

Data Table: Summary of this compound Applications

| Application Area | Specific Uses | Mechanism/Effect |

|---|---|---|

| Medical | Pain relief (e.g., arthritis) | COX inhibition; reduced prostaglandin synthesis |

| Tinnitus research | Alters neuronal activity in auditory pathways | |

| Dermatological | Acne treatment | Keratolytic effect; unclogs pores |

| Psoriasis management | Promotes skin exfoliation | |

| Pharmaceutical | Aspirin production | Acetylation of salicylic acid |

| Synthesis of other pharmaceuticals | Key intermediate | |

| Food Preservation | Antimicrobial agent | Inhibits bacterial growth |

Mecanismo De Acción

El ácido salicílico ejerce sus efectos principalmente a través de la inhibición de las enzimas ciclooxigenasas (COX), que están involucradas en la síntesis de prostaglandinas. Al inhibir COX-1 y COX-2, el ácido salicílico reduce la formación de prostaglandinas proinflamatorias, lo que lleva a sus efectos antiinflamatorios y analgésicos. Además, el ácido salicílico tiene propiedades queratolíticas, lo que lo hace efectivo en el tratamiento de afecciones de la piel al promover la descamación de la capa externa de la piel .

Comparación Con Compuestos Similares

Los salicilatos forman parte de un grupo más amplio de compuestos conocidos como fármacos antiinflamatorios no esteroideos (AINE). Compuestos similares incluyen:

Aspirina (Ácido Acetilsalicílico): Un derivado del ácido salicílico con acetilación en el grupo hidroxilo, que proporciona propiedades antiinflamatorias y analgésicas mejoradas.

Salicilato de Metilo: Un éster del ácido salicílico utilizado como agente aromatizante y en productos tópicos para el alivio del dolor.

Diflunisal: Un derivado del ácido salicílico con un grupo difluorofenilo, que ofrece efectos analgésicos de mayor duración.

Salicilato de Magnesio: Una sal del ácido salicílico utilizada como agente analgésico y antiinflamatorio.

Unicidad: El ácido salicílico es único debido a su doble función como precursor de la aspirina y su uso directo en tratamientos tópicos para afecciones de la piel. Su capacidad para inhibir las enzimas COX y promover la queratolisis lo distingue de otros salicilatos .

Actividad Biológica

Salicylate, a key metabolite of aspirin, is recognized for its diverse biological activities, particularly in anti-inflammatory and antimicrobial contexts. This article explores the mechanisms through which this compound exerts its effects, supported by case studies and research findings.

1. Inhibition of Acetyltransferases

This compound has been shown to inhibit the acetyltransferase activity of CBP/p300, critical regulators of gene expression. It competes with acetyl-CoA at the catalytic site, leading to decreased acetylation of histone and non-histone proteins such as NF-κB and p53. This inhibition occurs at concentrations achievable in human plasma post-oral administration, with IC50 values of 10.2 mM for p300 and 5.7 mM for CBP . The implications of this action are significant for understanding this compound's role in modulating inflammatory responses.

2. Modulation of NF-κB Activity

This compound's interaction with NF-κB is another critical aspect of its biological activity. By inhibiting the acetylation of NF-κB, this compound can down-regulate its transcriptional activity, thereby influencing various inflammatory pathways . This mechanism contributes to the compound's anti-inflammatory effects, making it a valuable therapeutic agent in conditions characterized by excessive inflammation.

3. Induction of Reactive Oxygen Species (ROS)

Research indicates that this compound can induce the formation of persister cells in bacteria such as Escherichia coli through ROS generation. In a study, this compound treatment resulted in an 11-fold increase in persister cells after six hours and a 32-fold increase after 24 hours when exposed to ciprofloxacin . This effect highlights this compound's potential role in bacterial persistence and resistance to antibiotics.

Case Studies

Case Study 1: this compound and Cancer Cell Lines

In vitro studies demonstrated that this compound can suppress the growth of leukemia cell lines dependent on p300 activity. When treated with this compound, these cells exhibited reduced acetylation levels, suggesting that targeting p300 may be a viable strategy for cancer therapy .

Case Study 2: this compound Intolerance

A clinical perspective on this compound involves its intolerance in certain individuals, often linked to altered arachidonic acid metabolism. This intolerance can lead to respiratory and skin reactions, emphasizing the need for careful monitoring when using this compound-based medications .

Research Findings

Propiedades

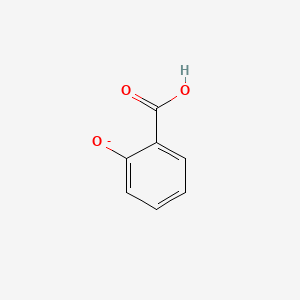

IUPAC Name |

2-carboxyphenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSDEFSMJLZEOE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5O3- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70948389 | |

| Record name | 2-Carboxyphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63-36-5, 25496-36-0 | |

| Record name | Salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Carboxyphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.